molecular formula C17H22FNO4 B1457271 Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1416440-28-2

Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1457271
M. Wt: 323.4 g/mol
InChI Key: VDDIYHUEZRTSPT-UHFFFAOYSA-N
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Description

The BOC group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis . The BOC group can be removed with acid .


Synthesis Analysis

The BOC group can be introduced to amines using BOC anhydride . This process has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2 6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .


Molecular Structure Analysis

The BOC group has a molecular formula of C7H14BrNO2 . It’s a carbamate, which means it has a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

The BOC group can be removed with acid . This allows the amine to participate

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a compound that has been involved in various studies focusing on its chemical structure and synthesis. The crystal structure and chemical properties of similar compounds have been a significant subject of research. For instance, the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)- 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing triclinic crystals and a significant level of hydrogen interactions stabilizing the crystal structure (Kumar et al., 2018). Similarly, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, with its crystal structure analyzed using single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Stereoselective Preparation

The stereoselective preparation of fluoro-containing carboxylic acid derivatives, including Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, has been explored. For example, the stereochemical aspects of reactions with N,N-dibenzyl-2-amino-3-hydroxy and 3-amino-2-hydroxy carboxylic acid esters have been discussed, highlighting the importance of stereochemistry in the synthesis of such compounds (Yoshinari et al., 2011).

Applications in Organic Chemistry

Several studies have focused on the role of Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate in organic chemistry reactions. For instance, the compound has been involved in reactions such as recyclization, heterocyclization, and the Diels–Alder reaction, showcasing its utility in synthesizing a wide range of organic compounds (Shipilovskikh et al., 2014), (Sal’nikova et al., 2018), (Caputo et al., 2006).

properties

IUPAC Name

ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIYHUEZRTSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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